molecular formula C18H19NO3 B11704466 Benzoic acid, 4-[[(4-ethoxyphenyl)methylene]amino]-, ethyl ester CAS No. 17224-13-4

Benzoic acid, 4-[[(4-ethoxyphenyl)methylene]amino]-, ethyl ester

Katalognummer: B11704466
CAS-Nummer: 17224-13-4
Molekulargewicht: 297.3 g/mol
InChI-Schlüssel: KHOXQZUPVCAJFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 4-[[(4-ethoxyphenyl)methylene]amino]-, ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of an ethyl ester group and a 4-ethoxyphenylmethyleneamino substituent on the benzoic acid core. It is used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[(4-ethoxyphenyl)methylene]amino]-, ethyl ester typically involves the condensation reaction between 4-ethoxybenzaldehyde and ethyl 4-aminobenzoate. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Sodium dichromate in the presence of sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 4-[[(4-ethoxyphenyl)methylene]amino]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of benzoic acid, 4-[[(4-ethoxyphenyl)methylene]amino]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid, 4-methoxy-, ethyl ester: Similar in structure but with a methoxy group instead of an ethoxy group.

    4-aminobenzoic acid ethyl ester: Lacks the ethoxyphenylmethyleneamino substituent.

    4-phenylazo-benzoic acid ethyl ester: Contains a phenylazo group instead of the ethoxyphenylmethyleneamino group.

Uniqueness

Benzoic acid, 4-[[(4-ethoxyphenyl)methylene]amino]-, ethyl ester is unique due to its specific substituents, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

17224-13-4

Molekularformel

C18H19NO3

Molekulargewicht

297.3 g/mol

IUPAC-Name

ethyl 4-[(4-ethoxyphenyl)methylideneamino]benzoate

InChI

InChI=1S/C18H19NO3/c1-3-21-17-11-5-14(6-12-17)13-19-16-9-7-15(8-10-16)18(20)22-4-2/h5-13H,3-4H2,1-2H3

InChI-Schlüssel

KHOXQZUPVCAJFD-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.